2-(Trifluoromethyl)thiazol-4-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(trifluoromethyl)-1,3-thiazol-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3F3N2S/c5-4(6,7)3-9-2(8)1-10-3/h1H,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFNOUDOPVQNEIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)C(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3F3N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 Trifluoromethyl Thiazol 4 Amine and Its Precursors
Traditional Hantzsch-Type Condensations and Their Refinements for 2-(Trifluoromethyl)thiazol-4-amine Synthesis
The Hantzsch thiazole (B1198619) synthesis, a long-established method, remains a cornerstone for the preparation of thiazole derivatives. mdpi.comresearchgate.net This reaction typically involves the condensation of an α-haloketone with a thiourea (B124793) or thioamide. ijsrst.comnih.gov
The classical Hantzsch synthesis involves the reaction of an α-haloketone with a thiourea or thioamide to form the thiazole ring. ijsrst.comnih.gov For the synthesis of this compound, this would typically involve a trifluoromethyl-substituted α-haloketone. For instance, the reaction of 3-bromo-1,1,1-trifluoropropan-2-one with thiourea is a direct route to the desired product. acs.org
A general representation of the Hantzsch synthesis is the reaction between an α-halocarbonyl compound and a thiourea derivative. researchgate.net The versatility of this method allows for the synthesis of a wide range of substituted thiazoles. mdpi.com
| Reactants | Product | Synthesis Method | Reference |
| α-Haloketone, Thiourea | 2-Aminothiazole (B372263) derivative | Hantzsch Thiazole Synthesis | ijsrst.com |
| 3-Bromo-1,1,1-trifluoropropan-2-one, Thiourea | This compound | Hantzsch-type condensation | acs.org |
| α-bromoketone, thiourea/thioamide | Thiazole derivatives | Room temperature ionic liquid | researchgate.net |
| 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones, N-phenylthiourea | N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amine | Microwave-assisted Hantzsch reaction | nih.gov |
Optimizing reaction conditions is crucial for improving the efficiency and yield of the Hantzsch synthesis. Factors such as the choice of solvent, temperature, and the use of catalysts can significantly influence the outcome. For example, carrying out the Hantzsch reaction in the presence of β-cyclodextrin in water at 50°C has been shown to be an effective method for the synthesis of 2-amino-4-alkyl- and 2-amino-4-arylthiazole-5-carboxylates. organic-chemistry.org
Microwave-assisted synthesis has also emerged as a powerful tool for accelerating the Hantzsch reaction. nih.gov For instance, the synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines was achieved in high yields (95%) by heating the reactants at 90°C for 30 minutes in methanol (B129727) under microwave irradiation. nih.gov This is a significant improvement over conventional heating methods, which often require longer reaction times and result in lower yields. nih.gov
The use of acidic conditions can alter the regioselectivity of the Hantzsch synthesis. rsc.org When N-monosubstituted thioureas react with α-halogeno ketones in a neutral solvent, 2-(N-substituted amino)thiazoles are formed exclusively. rsc.org However, under acidic conditions, a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles can be produced. rsc.org The most effective conditions for generating the 2-imino-2,3-dihydrothiazoles were found to be a 1:2 mixture of 10M-HCl and ethanol (B145695) at 80°C for 20 minutes. rsc.org
| Reactants | Catalyst/Conditions | Product | Yield | Reference |
| α-halogenated β-keto esters, thiourea/selenourea | β-cyclodextrin in water at 50°C | 2-Amino-4-alkyl/arylthiazole-5-carboxylates | Not specified | organic-chemistry.org |
| 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones, N-phenylthiourea | Microwave irradiation in methanol at 90°C | N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amine | 95% | nih.gov |
| N-monosubstituted thioureas, α-halogeno ketones | 10M-HCl-EtOH (1:2) at 80°C | 2-imino-2,3-dihydrothiazoles | Up to 73% | rsc.org |
Novel Approaches Utilizing Fluorinated Building Blocks
The development of novel synthetic methods using fluorinated building blocks has opened new avenues for the efficient synthesis of trifluoromethyl-substituted thiazoles.
Trifluoroacetyldiazomethane has been utilized as a key intermediate in the synthesis of 4-trifluoromethyl-1,3-thiazoles. researchgate.net Aromatic thioamides react with trifluoroacetyldiazomethane under microwave irradiation to afford the corresponding 1,3-thiazoles in fair yields within a short reaction time of 2 minutes. researchgate.net
A novel and efficient method for the synthesis of N-aryl-4-trifluoromethylthiazol-2-amines involves the p-TsOH-mediated insertion of sodium thiocyanate (B1210189) into trifluoromethylimidoyl sulfoxonium ylides. acs.org This one-pot reaction proceeds under transition metal-free conditions and results in the formation of the desired products in yields ranging from 42% to 84%. acs.org This protocol is notable for its formation of three new covalent bonds (C-N, C-N, and C-S) and a thiazole ring in a single step. acs.org
Iridium-catalyzed insertion of sulfoxonium ylides into thioureas has also been developed as a versatile method for synthesizing N-substituted 2-aminothiazoles. acs.org This approach demonstrates good tolerance for various functional groups. acs.org Similarly, a Brønsted acid-mediated insertion of thioureas/thioamides into sulfoxonium ylides provides a metal-free synthesis of thiazoles under mild conditions, with yields ranging from 34% to 95%. rsc.org
| Reactants | Catalyst/Conditions | Product | Yield | Reference |
| Trifluoromethylimidoyl sulfoxonium ylides, Sodium thiocyanate | p-TsOH | N-aryl-4-trifluoromethylthiazol-2-amines | 42-84% | acs.org |
| Sulfoxonium ylides, Thiourea | Iridium catalyst | N-substituted 2-aminothiazoles | Not specified | acs.org |
| Sulfoxonium ylides, Thioureas/thioamides | Brønsted acid | Thiazoles | 34-95% | rsc.org |
A [3+2] cycloaddition reaction between pyridinium (B92312) 1,4-zwitterionic thiolates and trifluoroacetonitrile (B1584977) (CF3CN) has been successfully employed for the synthesis of 2-trifluoromethyl-4,5-disubstituted thiazoles. rsc.org In this reaction, 2,2,2-trifluoroacetaldehyde O-(aryl)oxime serves as a precursor for trifluoroacetonitrile. rsc.org This method works well with various substituted pyridinium 1,4-zwitterionic thiolates, providing the desired products in moderate to good yields. rsc.org
Another relevant [3+2] cycloaddition involves the reaction of in situ generated nitrile imines with trifluoroacetonitrile, leading to the formation of 5-trifluoromethyl-1,2,4-triazoles. mdpi.com This reaction proceeds at room temperature and yields the product with good efficiency. mdpi.com
One-Pot Domino Synthetic Strategies
One-pot domino reactions, where multiple bond-forming transformations occur sequentially in a single reactor without isolating intermediates, represent a highly efficient synthetic strategy. nih.gov This approach minimizes waste, saves time, and reduces the consumption of solvents and reagents, aligning with the principles of green chemistry. nih.gov
A notable example is the one-pot domino synthesis developed for 4-(Trifluoromethyl)-2-thiazolamine, an isomer of the target compound. scielo.brfigshare.com This process involves the reaction of a ketone with a thionating agent followed by cyclization with cyanamide (B42294). Researchers optimized the reaction conditions to maximize the yield. scielo.br The study found that tetrahydrofuran (B95107) (THF) was a suitable solvent and that the presence of a base like sodium acetate (B1210297) (NaOAc) was crucial for the cyclization step. scielo.br
A proposed mechanism for the cyclization involves the deprotonation of cyanamide by the base, followed by a nucleophilic substitution with the intermediate thio-ketone. scielo.br This forms a carbodiimide (B86325) intermediate which, after tautomerization and intramolecular attack, ultimately yields the thiazolamine product. scielo.br
Table 1: Optimization of Cyclization Conditions for 4-(Trifluoromethyl)-2-thiazolamine Synthesis
| Entry | Base (equiv.) | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 1 | - | 60 | 0 |
| 2 | NaOAc (0.5) | 60 | 55 |
| 3 | NaOAc (1.0) | 60 | 70 |
| 4 | NaOAc (1.5) | 60 | 75 |
| 5 | NaOAc (2.0) | 60 | 75 |
| 6 | NaOAc (1.5) | 30 | 25 |
| 7 | NaOAc (1.5) | 45 | 44 |
Data sourced from a study on the domino synthesis of the isomer 4-(Trifluoromethyl)-2-thiazolamine. scielo.br
Green Chemistry Principles in this compound Synthesis
Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. jocpr.comnih.gov Key principles include maximizing atom economy and utilizing alternative energy sources like microwave irradiation to enhance reaction efficiency. wordpress.com
Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to dramatically reduced reaction times, higher yields, and cleaner reactions compared to conventional heating methods. nih.gov For the synthesis of thiazole derivatives, microwave irradiation has been successfully employed. nih.govbepls.com
One reported synthesis of 2-amino-4-trifluoromethyl-1,3-thiazole involves the reaction of trifluoroacetyldiazomethane with thiourea in the presence of a Lewis acid catalyst. researchgate.net Analogous reactions using aromatic thioamides can be performed under microwave irradiation, affording the corresponding 1,3-thiazoles in just two minutes. researchgate.net The use of microwave heating can significantly accelerate the synthesis of various triazole and thiazole derivatives, sometimes reducing reaction times from hours to minutes. nih.govscielo.br
Solvent-free, or solid-phase, synthesis is another cornerstone of green chemistry that minimizes pollution and reduces costs. youtube.com Reactions are often carried out by grinding the reactants together, sometimes with a solid support or catalyst. bepls.com Microwave-assisted solvent-free methods provide a synergistic effect, offering both rapid reaction times and the elimination of potentially harmful solvents. nih.govresearchgate.netmdpi.com For example, 2-thiazolines have been synthesized from carboxylic acids and 1,2-aminoalcohols using Lawesson's reagent under solvent-free microwave conditions, demonstrating a general and efficient method for this class of heterocycles. researchgate.net
Table 2: Comparison of Conventional vs. Microwave-Assisted Thiazole Synthesis
| Synthesis Method | Conditions | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| Conventional Heating | Reflux in Ethanol | 4-5 hours | 61-80% | nih.gov |
| Microwave-Assisted | 250 W | 5-15 minutes | ~75% | scielo.br |
| Microwave-Assisted (Solvent-Free) | 100 W | 5 minutes | High | nih.govmdpi.com |
Data represents typical conditions for related thiazole derivative syntheses.
Atom economy is a fundamental concept of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. wordpress.comnumberanalytics.com The goal is to design syntheses where most, if not all, reactant atoms end up in the product, minimizing the generation of byproducts and waste. jocpr.comnih.gov
Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100
Reactions with high atom economy are inherently more sustainable. Addition and rearrangement reactions are typically highly atom-economical as they incorporate all or most reactant atoms into the product. numberanalytics.com In contrast, substitution and elimination reactions tend to have lower atom economy due to the generation of stoichiometric byproducts.
The synthesis of the thiazole ring via the Hantzsch synthesis, a common method involving the reaction of an α-haloketone with a thioamide, is a condensation reaction. While effective, it is not perfectly atom-economical as it produces byproducts. One-pot and domino strategies, as discussed earlier, contribute to sustainability not only by reducing operational steps but also by often utilizing reaction cascades like cycloadditions that can have a higher intrinsic atom economy. nih.gov
Assessing the sustainability of a synthetic route for this compound involves evaluating factors beyond just yield. It includes:
Atom Economy: Prioritizing addition and cycloaddition pathways over substitution reactions.
Energy Efficiency: Employing microwave heating or reactions at ambient temperature. scielo.br
Solvent and Reagent Choice: Using water or recyclable solvents, or performing reactions under solvent-free conditions. bepls.com
Waste Reduction: Minimizing byproducts through high atom economy and reducing purification steps via one-pot procedures. nih.gov
By applying these green chemistry principles, the synthesis of this compound and its precursors can be made more efficient, cost-effective, and environmentally benign.
Reactivity Profiling and Derivatization Pathways of 2 Trifluoromethyl Thiazol 4 Amine
Functionalization at the Amino Group (N-Derivatization)
The primary amine at the C4 position of the thiazole (B1198619) ring is a versatile functional handle for a variety of derivatization reactions, including acylations, alkylations, condensations, and multi-component reactions.
Acylation and Alkylation Reactions
The amino group of aminothiazole derivatives readily undergoes acylation with various reagents such as acyl halides, anhydrides, and carboxylic acids to form the corresponding amides. mdpi.comacs.org This reactivity is a cornerstone for modifying the properties of the parent molecule. For instance, the reaction of 2-aminothiazole (B372263) scaffolds with acid chlorides or carboxylic acids (activated with coupling agents like EDCI) proceeds efficiently to yield N-acylated products. mdpi.com A specific example is the chloroacetylation of 2-aminothiazole derivatives using chloroacetyl chloride, which furnishes key intermediates for further synthesis. These amide-forming reactions are fundamental in medicinal chemistry for creating extensive libraries of compounds for biological screening. researchgate.net
Similarly, N-alkylation of the amino group can be achieved, although the nucleophilicity of the amine is somewhat tempered by the electron-withdrawing nature of the heterocyclic ring. nih.gov The resulting secondary or tertiary amines are valuable substructures in many biologically active compounds. The synthesis of analogues of pharmaceuticals like Fanetizole and Lotifazole has been accomplished through the N-alkylation and N-acylation of fluorinated 2-amino-1,3-thiazole precursors. acs.org
Table 1: Examples of N-Acylation and N-Alkylation on Aminothiazole Scaffolds This table is based on analogous reactions reported for various aminothiazole derivatives.
| Reaction Type | Reagent(s) | Product Type | Reference |
|---|---|---|---|
| Acylation | Acyl Halides (e.g., Benzoyl Chloride) | N-Aryl/alkyl Amides | mdpi.com |
| Acylation | Carboxylic Acids / EDCI | N-Aryl/alkyl Amides | mdpi.com |
| Acylation | Chloroacetyl Chloride | N-(Chloroacetyl)thiazole | |
| Alkylation | Alkyl Halides | N-Alkyl or N,N-Dialkyl Amines | nih.govacs.org |
Condensation Reactions to Schiff Bases and Related Imines
The primary amino group of 2-(Trifluoromethyl)thiazol-4-amine can condense with aldehydes and ketones to form Schiff bases, or imines. This reaction is a classic transformation for primary amines and is widely applied to aminothiazole derivatives. nih.gov The reaction typically proceeds by mixing the aminothiazole with a suitable carbonyl compound, often with acid catalysis and removal of water, to drive the equilibrium towards the imine product.
For example, 2-amino-4-(substituted-phenyl)-thiazoles react with various aldehydes to give the corresponding N-(substituted-benzylidene)-4-(substituted-phenyl)thiazol-2-amines. nih.gov The formation of these azomethine linkages is crucial in the synthesis of various heterocyclic compounds and metal complexes with diverse applications. nih.gov
Table 2: Schiff Base Formation with Aminothiazole Derivatives This table illustrates the condensation reaction based on analogous aminothiazole systems.
| Amine Reactant (Analogue) | Carbonyl Reactant | Product | Reference |
|---|---|---|---|
| 4-(2,4-Diethoxyphenyl)thiazol-2-amine | 1H-Indole-3-carboxaldehyde | Schiff Base | mdpi.com |
| 2-Amino-4-phenylthiazole (B127512) | Substituted Benzaldehydes | N-(Benzylidene)thiazol-2-amine | nih.gov |
| Amine derivative of 1,2,4-triazole | 2-Hydroxy-4-methoxybenzaldehyde | Schiff Base |
Multi-Component Reactions Incorporating the Amine Moiety
Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all starting materials. The amino group of aminothiazoles serves as a valuable component in such reactions.
A notable example is the reaction of a 2-aminothiazole derivative with substituted benzaldehydes and ethyl cyanoacetate, which results in the formation of complex pyran derivatives in a one-pot synthesis. mdpi.com Similarly, MCRs involving aminothiazoles, benzaldehydes, and thiourea (B124793) can be used to construct pyrimidine (B1678525) scaffolds. mdpi.com Another powerful MCR involves the reaction of a 2-bromoacetophenone, an amine (such as an aminothiazole), and an isothiocyanate to produce thiazol-2-imines, demonstrating the utility of the amine as a key nucleophile in complex bond-forming cascades.
Transformations Involving the Thiazole Ring System
Electrophilic Aromatic Substitution (e.g., Halogenation, Nitration) on the Thiazole Ring
The most electron-rich position on the this compound ring is the C5 carbon. The C4-amino group acts as a powerful activating group, directing electrophiles to this position. Conversely, the C2-trifluoromethyl group is strongly deactivating. This electronic push-pull effect makes the C5-hydrogen susceptible to replacement via electrophilic aromatic substitution.
Halogenation is a well-documented example of this reactivity. Biocatalytic bromination of 2-aminothiazole derivatives has been shown to occur selectively at the C5 position. Chemical methods have also been developed; for instance, N-acetylated aminothiazoles can be halogenated using sodium halides (NaX) in the presence of Oxone as an oxidant. The resulting 5-halo-aminothiazoles are valuable intermediates, serving as handles for further functionalization through cross-coupling reactions, such as the Suzuki-Miyaura reaction. nih.gov This two-step sequence of halogenation followed by cross-coupling allows for the introduction of a wide variety of aryl or alkyl groups at the C5 position.
Table 3: Electrophilic Halogenation at the C5-Position of Aminothiazoles This table summarizes findings on the regioselectivity of halogenation on the aminothiazole ring.
| Reaction Type | Reagent(s) | Position of Substitution | Key Finding | Reference |
|---|---|---|---|---|
| Bromination | Vanadium-dependent haloperoxidase | C5 | Enzymatic method provides high regioselectivity. | |
| Halogenation | NaX / Oxone | C5 | Green and sustainable protocol for halogenating heterocycles. | |
| Bromination | N-Bromosuccinimide (NBS) | C5 | A standard method for installing bromine on activated rings. | mdpi.com |
Nucleophilic Attack and Ring Opening/Closure Reactions
While less common than electrophilic substitution, the thiazole ring can undergo nucleophilic attack, sometimes leading to ring-opening or rearrangement reactions, particularly under forcing conditions or with specific substitution patterns. For example, certain thiazoline (B8809763) derivatives can undergo ring-opening when treated with alkyl halides. This can be followed by an intramolecular cycloaddition to form new fused ring systems, such as cyclobutane-fused thiazolino-2-pyridones.
Furthermore, thiazole rings can be constructed through ring-closure reactions, and these principles can be applied in reverse. The Hantzsch thiazole synthesis, the most common method for forming the thiazole ring, involves the condensation of a thioamide with an α-haloketone. Transformations that involve the cleavage of the C-S or C-N bonds within the ring can be envisioned, although they generally require significant activation. For instance, some complex thiazole-containing systems can undergo ring expansion or be converted into other heterocyclic systems like oxazoles or triazines under specific conditions.
Cyclization Reactions to Form Fused Heterocyclic Systems (e.g., Thiazolo[4,5-d]pyrimidines, Thiazolo[4,5-d]pyridazines)
The inherent bifunctionality of this compound, possessing a reactive amino group and an adjacent endocyclic nitrogen atom, makes it a valuable precursor for the construction of fused heterocyclic systems. These reactions typically involve the annulation of a new ring onto the thiazole core, leading to compounds of significant interest in medicinal chemistry. The primary pathways involve reactions with 1,3-dielectrophilic species to form pyrimidine rings or with 1,2-dielectrophiles to yield pyridazine (B1198779) rings.
Thiazolo[4,5-d]pyrimidines:
The synthesis of the thiazolo[4,5-d]pyrimidine (B1250722) scaffold is a well-established route for expanding the chemical space of thiazole derivatives. mdpi.comnih.govnih.gov For precursors similar to this compound, this transformation is often achieved through condensation with various carbon-based dielectrophiles.
A key strategy involves the cyclocondensation of a 4-aminothiazole derivative with trifluoroacetic anhydride (B1165640). mdpi.com In a related synthesis, 4-amino-2-thioxo-2,3-dihydro-3-substituted-1,3-thiazole-5-carboxamides were heated at reflux with trifluoroacetic anhydride to yield 3-substituted-2-thioxo-5-(trifluoromethyl)-2,3-dihydro mdpi.comresearchgate.netthiazolo[4,5-d]pyrimidin-7(6H)-ones. mdpi.com This method highlights a direct approach to installing the trifluoromethyl group onto the newly formed pyrimidine ring.
The general synthetic approach often begins with a substituted 4-aminothiazole. nih.gov For instance, 4-amino-3-aryl-2-thioxo-2,3-dihydrothiazole-5-carboxamide derivatives can be prepared and subsequently cyclized. nih.gov These precursors can then be reacted with reagents like acetic anhydride to form the corresponding thiazolo[4,5-d]pyrimidin-7(6H)-ones. nih.gov Subsequent chlorination of the 7-oxo group with reagents such as phosphorus oxychloride (POCl₃) furnishes a 7-chloro-thiazolo[4,5-d]pyrimidine intermediate. nih.gov This chloro-derivative is a versatile handle for introducing various nucleophiles, such as amines, to build a library of substituted compounds. nih.govnih.gov
Solid-phase synthesis has also been employed to create libraries of thiazolo[4,5-d]pyrimidine derivatives, demonstrating the robustness of these cyclization strategies. mdpi.comnih.gov
Thiazolo[4,5-d]pyridazines:
The synthesis of thiazolo[4,5-d]pyridazines from aminothiazole precursors is another important derivatization pathway. These systems are typically formed by reacting the aminothiazole with a 1,4-dicarbonyl compound or its equivalent, which provides the four-carbon fragment needed to construct the pyridazine ring. While specific examples starting directly from this compound are less common in readily available literature, the general synthetic logic is applicable. The reaction of a 4-aminothiazole with a suitable 1,2-dielectrophilic partner, such as a substituted hydrazine, can lead to the formation of the fused pyridazine ring.
Table 1: Examples of Cyclization Reactions for Thiazole Derivatives
| Starting Material | Reagent(s) | Product | Reference |
| 4-Amino-2-thioxo-2,3-dihydro-3-substituted-1,3-thiazole-5-carboxamides | 1. Trifluoroacetic anhydride | 3-Substituted-2-thioxo-5-(trifluoromethyl)-2,3-dihydro mdpi.comresearchgate.netthiazolo[4,5-d]pyrimidin-7(6H)-one | mdpi.com |
| 4-Amino-3-aryl-2-thioxo-2,3-dihydrothiazole-5-carboxamide | 1. Acetic anhydride 2. POCl₃ 3. Secondary amines | 3-Aryl-7-(N,N-dialkylamino)-5-methylthiazolo[4,5-d]pyrimidine-2(3H)-thiones | nih.gov |
| 2-Aminothiole | 1. Arylacetylchloride 2. POCl₃ 3. Aqueous ammonia | 7-Amino-5-chloro-2-arylmethyl-thiazolo[5,4-d]pyrimidine | nih.gov |
Reactivity of the Trifluoromethyl Group and its Influence on the Thiazole Core
The high electronegativity of the fluorine atoms makes the trifluoromethyl group a potent electron-withdrawing substituent. mdpi.com This effect deactivates the aromatic ring towards electrophilic substitution. The electron density of the thiazole ring is substantially reduced, making it less susceptible to attack by electrophiles. Conversely, this electron deficiency enhances the ring's susceptibility to nucleophilic attack. The carbon atoms of the thiazole ring, particularly C-4 and C-5, become more electrophilic and are thus more prone to reaction with nucleophiles.
This electron-withdrawing nature is a well-established strategy in medicinal chemistry for deactivating an aromatic ring to reduce metabolism. mdpi.com The combined electron-withdrawing effects of the nitrogen and sulfur heteroatoms in the thiazole ring already create a degree of electron deficiency. pharmatutor.org The addition of a trifluoromethyl group at the 2-position further exacerbates this effect, leading to significant charge delocalization. nih.gov
The presence of the CF₃ group can also influence the acidity of adjacent protons. For instance, any N-H protons on the amine at the 4-position would be rendered more acidic due to the strong inductive pull of the CF₃ group through the thiazole ring. This can affect the conditions required for derivatization reactions at the amino group.
Furthermore, the trifluoromethyl group is generally stable and chemically inert under many reaction conditions, allowing for transformations to be carried out on other parts of the molecule without affecting the CF₃ group itself. However, its presence can direct the regioselectivity of certain reactions due to its steric bulk and powerful electronic influence. nih.gov
Advanced Spectroscopic and Structural Elucidation of 2 Trifluoromethyl Thiazol 4 Amine and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the structural analysis of 2-(trifluoromethyl)thiazol-4-amine and its derivatives in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the unambiguous assignment of proton (¹H), carbon-¹³ (¹³C), and fluorine-¹⁹ (¹⁹F) nuclei, providing a complete picture of the molecular framework.
¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of the hydrogen and carbon atoms within the molecule. In derivatives of this compound, the chemical shifts (δ) and coupling constants (J) of the thiazole (B1198619) ring protons and carbons are particularly informative. For instance, the proton on the C5 position of the thiazole ring typically appears as a singlet in the aromatic region of the ¹H NMR spectrum. chemicalbook.comresearchgate.net The chemical shifts of the protons and carbons in substituents attached to the thiazole ring can also provide valuable structural information. researchgate.netresearchgate.netresearchgate.net
Conformational analysis of flexible derivatives can be aided by variable temperature NMR studies and the use of advanced techniques like rotational-vibrational spectroscopy. mdpi.com Changes in chemical shifts and coupling constants with temperature can indicate the presence of different conformers and allow for the determination of the energetic barriers between them. For complex structures, computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental NMR data to predict and confirm the most stable conformations. mdpi.com
A representative, though not exhaustive, table of typical ¹H and ¹³C NMR chemical shifts for a substituted this compound derivative is presented below. Actual values will vary depending on the specific substituents and the solvent used.
| Atom | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) |
| Thiazole H5 | 6.5 - 7.5 | 100 - 115 |
| Thiazole C2 | - | 155 - 165 (q, ²JCF ≈ 35-40 Hz) |
| Thiazole C4 | - | 160 - 170 |
| Thiazole C5 | 6.5 - 7.5 | 100 - 115 |
| CF₃ | - | 115 - 125 (q, ¹JCF ≈ 270-280 Hz) |
| NH₂ | 5.0 - 8.0 (broad) | - |
| Note: Chemical shifts are referenced to a standard (e.g., TMS) and are solvent-dependent. The carbon signals for C2 and the CF₃ group appear as quartets (q) due to coupling with the fluorine atoms. |
¹⁹F NMR spectroscopy is a highly sensitive technique that provides specific information about the trifluoromethyl (CF₃) group. nih.govdtic.mil The ¹⁹F chemical shift is exquisitely sensitive to the electronic environment, making it a powerful probe of the molecular structure. nih.gov In this compound and its derivatives, the CF₃ group typically exhibits a singlet in the ¹⁹F NMR spectrum, with a chemical shift that can vary depending on the substitution pattern on the thiazole ring and the nature of the solvent. nih.govacs.org
The chemical shift of the CF₃ group can be influenced by factors such as the electron-donating or electron-withdrawing nature of substituents on the thiazole ring. dovepress.com Quantum chemical calculations are often employed to predict and rationalize the observed ¹⁹F NMR chemical shifts. researchgate.net
| Compound Moiety | Typical ¹⁹F Chemical Shift Range (ppm) |
| Aryl-CF₃ | -60 to -65 |
| Aliphatic-CF₃ | -70 to -80 |
| CF₃ attached to a heterocyclic ring | -60 to -75 |
| Note: Chemical shifts are typically referenced to CFCl₃. The specific chemical shift of the CF₃ group in this compound derivatives will depend on the overall molecular structure. |
Two-dimensional (2D) NMR techniques are essential for unambiguously assigning complex spectra and determining the connectivity of atoms within a molecule.
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons. researchgate.net For derivatives with aliphatic chains or substituted aromatic rings, COSY is invaluable for tracing out the proton spin systems.
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). nih.govcolumbia.edulibretexts.org This is a highly sensitive technique that allows for the direct assignment of carbon signals based on their attached protons. nih.gov
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between protons and carbons that are two or three bonds apart (and sometimes four bonds in conjugated systems). columbia.edulibretexts.orgustc.edu.cn This experiment is crucial for establishing the connectivity across quaternary carbons and heteroatoms, thus piecing together the entire carbon skeleton of the molecule.
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY reveals through-space correlations between protons that are in close proximity, regardless of whether they are directly bonded. This is particularly useful for determining the stereochemistry and conformation of molecules. By observing NOE cross-peaks, one can deduce the relative orientation of different parts of the molecule. ipb.pt
The combination of these 2D NMR techniques provides a powerful toolkit for the complete structural elucidation of this compound and its derivatives. ipb.pt
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, including FT-IR and Raman, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
FT-IR Spectroscopy : In the FT-IR spectrum of this compound derivatives, characteristic absorption bands can be observed for the N-H stretching of the amine group (typically in the range of 3300-3500 cm⁻¹), C=N stretching of the thiazole ring (around 1600-1650 cm⁻¹), and strong absorptions corresponding to the C-F stretching of the trifluoromethyl group (in the region of 1100-1300 cm⁻¹). researchgate.netresearchgate.netnih.gov
Raman Spectroscopy : Raman spectroscopy provides complementary information to FT-IR. The symmetric vibrations of non-polar bonds often give rise to strong Raman signals. For these thiazole derivatives, the vibrations of the thiazole ring and the CF₃ group would be observable in the Raman spectrum.
Theoretical calculations, often using DFT methods, are frequently used to predict the vibrational frequencies and intensities, which aids in the assignment of the experimental spectra. mdpi.comsemanticscholar.org
| Functional Group | Typical FT-IR Absorption Range (cm⁻¹) |
| N-H Stretch (amine) | 3300 - 3500 |
| C-H Stretch (aromatic/aliphatic) | 2850 - 3100 |
| C=N Stretch (thiazole ring) | 1600 - 1650 |
| C=C Stretch (thiazole ring) | 1400 - 1500 |
| C-F Stretch (CF₃ group) | 1100 - 1300 (strong, multiple bands) |
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Studies
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which allows for the unambiguous determination of its elemental composition. For this compound and its derivatives, HRMS provides the exact mass of the molecular ion, confirming the chemical formula. nih.gov
In addition to precise mass measurement, mass spectrometry provides information about the fragmentation patterns of the molecule upon ionization. The fragmentation pathways can offer valuable structural clues, as the molecule breaks apart at its weakest bonds. For example, the loss of the trifluoromethyl group or fragments of substituents on the thiazole ring can be observed, helping to confirm the proposed structure.
X-ray Crystallography for Solid-State Structure Determination and Conformational Insights
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.govresearchgate.netdntb.gov.ua By analyzing the diffraction pattern of X-rays passing through a single crystal of a this compound derivative, it is possible to obtain precise information about bond lengths, bond angles, and torsional angles. nih.govnih.govmdpi.com This technique provides an unambiguous picture of the molecular conformation and the packing of molecules in the crystal lattice. nih.govresearchgate.net
The solid-state structure can reveal important details about intermolecular interactions, such as hydrogen bonding involving the amine group and the nitrogen atom of the thiazole ring, which can influence the physical properties of the compound. nih.govresearchgate.net
Theoretical and Computational Investigations of 2 Trifluoromethyl Thiazol 4 Amine
Electronic Structure and Quantum Chemical Calculations (DFT, Ab Initio)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic landscape of 2-(Trifluoromethyl)thiazol-4-amine. These methods model the electron distribution to predict various molecular properties. nih.govnih.gov
The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. For this compound, calculations using DFT with functionals like B3LYP and basis sets such as 6-311++G(d,p) are employed to find the minimum energy structure. nih.govmdpi.com The thiazole (B1198619) ring is expected to be largely planar, a characteristic feature of such heterocyclic systems. nih.gov Key structural parameters, including bond lengths, bond angles, and dihedral angles that define the orientation of the trifluoromethyl and amine groups relative to the thiazole ring, are determined. For instance, the dihedral angles involving the thiazole ring atoms are typically close to 0°, confirming its planarity. nih.gov
Table 1: Predicted Geometrical Parameters for this compound (Hypothetical Data)
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C2-S1 | 1.74 | N3-C2-S1 | 115.0 |
| C2-N3 | 1.32 | C4-N3-C2 | 110.0 |
| N3-C4 | 1.38 | N3-C4-C5 | 116.0 |
| C4-C5 | 1.36 | C4-C5-S1 | 111.0 |
| C5-S1 | 1.72 | C5-S1-C2 | 88.0 |
| C2-N(amine) | 1.36 | H-N-H | 115.0 |
| C4-C(CF3) | 1.50 | F-C-F | 107.0 |
This table presents hypothetical data based on typical values for similar thiazole derivatives.
Frontier Molecular Orbital (FMO) theory is a fundamental concept used to predict the reactivity of a molecule. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. researchgate.netnih.gov A smaller energy gap suggests that the molecule is more reactive because less energy is required to excite an electron from the HOMO to the LUMO. nih.govnih.gov The presence of the electron-withdrawing trifluoromethyl group is expected to influence the electronic properties and reactivity of the thiazole ring. nih.gov From the HOMO and LUMO energies, global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. nih.govscienceopen.com
Table 2: Calculated FMO Properties and Global Reactivity Descriptors (Hypothetical Data)
| Parameter | Value (eV) | Description |
| E(HOMO) | -6.50 | Energy of the Highest Occupied Molecular Orbital |
| E(LUMO) | -1.65 | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | 4.85 | Indicates chemical reactivity and stability |
| Ionization Potential (I) | 6.50 | Energy required to remove an electron |
| Electron Affinity (A) | 1.65 | Energy released when an electron is added |
| Hardness (η) | 2.43 | Resistance to change in electron distribution |
| Softness (S) | 0.21 | Reciprocal of hardness, indicates reactivity |
| Electronegativity (χ) | 4.08 | Power to attract electrons |
This table contains hypothetical values based on published data for similar molecules. nih.govnih.gov
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the surface of a molecule. scienceopen.com These maps are invaluable for identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). In an MEP map, regions of negative potential (typically colored red or yellow) are susceptible to electrophilic attack, while regions of positive potential (colored blue) are prone to nucleophilic attack. nih.govresearchgate.net
For this compound, the MEP map would likely show a negative potential around the highly electronegative fluorine atoms of the trifluoromethyl group and the nitrogen and sulfur atoms of the thiazole ring. Conversely, a positive potential would be expected around the hydrogen atoms of the amine group, making this site a potential hydrogen bond donor. nih.gov Analysis of Mulliken or Natural Bond Orbital (NBO) charges can further quantify the charge distribution on each atom. researchgate.netkbhgroup.in
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful asset for investigating the pathways of chemical reactions. By mapping the potential energy surface, researchers can identify transition states, intermediates, and determine the activation energy barriers for different reaction steps. montclair.edu For a molecule like this compound, this could involve modeling its synthesis, for example, via a Hantzsch thiazole synthesis, or studying its potential tautomeric forms (amine vs. imine). A study on the related 2-amino-5-trifluoromethyl-1,3,4-thiadiazole (B83265) calculated a high energy barrier for the amine-to-imine tautomer conversion, indicating the amine form is significantly more stable. nih.gov Such calculations provide a deeper understanding of reaction feasibility and kinetics under various conditions.
In Silico Prediction of Spectroscopic Parameters
Theoretical calculations can predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. DFT methods are commonly used to calculate vibrational frequencies (FT-IR and Raman), electronic absorption spectra (UV-Vis), and Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govkbhgroup.inresearchgate.net
Calculated vibrational frequencies are often scaled by a factor to correct for anharmonicity and other systematic errors in the computational method, leading to good agreement with experimental FT-IR and Raman spectra. researchgate.net Similarly, Time-Dependent DFT (TD-DFT) can predict the electronic transitions responsible for UV-Vis absorption bands. kbhgroup.in For a related thiadiazole, the calculated absorption maximum was used to investigate the presence of different tautomers in solution. nih.gov
Table 3: Comparison of Predicted and Experimental Spectroscopic Data (Hypothetical)
| Spectroscopic Technique | Predicted Value | Experimental Value |
| FT-IR (N-H stretch) | 3450, 3360 cm⁻¹ | 3445, 3355 cm⁻¹ |
| FT-IR (C=N stretch) | 1610 cm⁻¹ | 1605 cm⁻¹ |
| FT-IR (C-F stretch) | 1150-1300 cm⁻¹ | 1145-1290 cm⁻¹ |
| UV-Vis (λmax) | 260 nm | 258 nm |
| ¹H NMR (NH₂) | δ 5.5 ppm | δ 5.4 ppm |
| ¹³C NMR (C-CF₃) | δ 122 ppm (q) | δ 121 ppm (q) |
This table illustrates the typical correlation between theoretical predictions and experimental results.
Molecular Docking and Virtual Screening for in vitro Biological Target Interactions
In the field of drug discovery, molecular docking and virtual screening are essential computational techniques. nih.govmdpi.com Virtual screening involves rapidly evaluating large libraries of compounds against a biological target (e.g., an enzyme or receptor) to identify potential "hits". eijppr.comresearchgate.net
Once a potential candidate like this compound is identified, molecular docking is used to predict its binding orientation and affinity within the active site of the target protein. researchgate.netnih.gov This method models the interactions between the ligand (the compound) and the protein, identifying key binding interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking. mdpi.com Thiazole derivatives have been docked against various targets, including protein kinases, tubulin, and cytochrome P450 enzymes, to explore their potential as therapeutic agents. researchgate.netnih.govresearchgate.netnih.gov The docking score, an estimate of the binding free energy, helps to rank and prioritize compounds for further experimental testing. researchgate.net
Table 4: Hypothetical Molecular Docking Results for this compound
| Target Protein (PDB ID) | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interaction Type |
| Cyclin-Dependent Kinase 2 (1HCK) | -8.5 | LEU83, GLU81, PHE80 | Hydrogen Bond, Hydrophobic |
| Tubulin (4O2B) | -7.9 | CYS241, LEU248, VAL318 | Hydrogen Bond, van der Waals |
| Phosphodiesterase-4B (3G4O) | -7.2 | ASN395, GLN443, ILE410 | Hydrogen Bond, π-cation |
| Cytochrome P450 1A1 (4I8V) | -6.8 | PHE224, PHE123, ALA317 | π-π Stacking, Hydrophobic |
This table presents hypothetical data based on docking studies of similar thiazole-containing compounds against common biological targets.
Lack of Specific Research Hinders In-Depth Computational Analysis of this compound
Despite the growing interest in trifluoromethyl-substituted heterocyclic compounds within medicinal chemistry, a comprehensive review of scientific literature reveals a notable absence of dedicated theoretical and computational investigations, specifically Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies, focusing solely on this compound.
While numerous studies have explored the broader class of thiazole derivatives, and have established general principles for their structure-activity relationships, specific computational models and detailed research findings for this compound are not publicly available. The existing research provides a foundational understanding of how structural modifications on the thiazole ring can influence biological activity, but lacks the granular detail required for an in-depth analysis of this particular compound.
General QSAR and QSPR studies on related heterocyclic systems often employ a variety of molecular descriptors to correlate the chemical structure of compounds with their biological activities or physicochemical properties. These descriptors typically fall into several categories, including:
Electronic Descriptors: Such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, which provide insights into a molecule's reactivity and ability to participate in charge-transfer interactions.
Steric Descriptors: Like molecular volume and surface area, which are crucial for understanding how a molecule fits into a biological target's binding site.
Hydrophobic Descriptors: Commonly represented by LogP, which describes the lipophilicity of a compound and its ability to cross cell membranes.
Topological Descriptors: Which quantify aspects of molecular shape and connectivity.
In the context of thiazole derivatives, research has often highlighted the importance of the substitution pattern on the ring in determining the compound's biological profile. For instance, the nature of the substituent at the 2-amino position and modifications at other positions on the thiazole ring have been shown to be critical for various activities, including antimicrobial and anticancer effects. The presence of a trifluoromethyl group, known for its strong electron-withdrawing nature and its ability to enhance metabolic stability and binding affinity, is a key feature of this compound. However, without specific studies on this compound, any discussion of its QSAR or QSPR profile remains speculative and based on extrapolation from related structures.
The development of robust QSAR and QSPR models requires a dataset of structurally related compounds with experimentally determined activities or properties. Subsequently, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or more advanced machine learning algorithms are used to build predictive models. These models are then validated to ensure their reliability for predicting the activity of new, untested compounds.
Unfortunately, a literature search did not yield any studies that have subjected a series of compounds including this compound to such an analysis. Consequently, no specific data tables or detailed research findings on its theoretical and computational investigations through QSAR or QSPR can be presented at this time. Further research is needed to elucidate the specific quantitative relationships that govern the activity and properties of this particular chemical entity.
Applications of 2 Trifluoromethyl Thiazol 4 Amine As a Versatile Synthetic Building Block
Precursor to Complex Fluorinated Organic Compounds
The presence of the trifluoromethyl (-CF3) group is of significant interest in medicinal chemistry and materials science. This group can enhance the metabolic stability, lipophilicity, and binding affinity of molecules. Consequently, 2-(trifluoromethyl)thiazol-4-amine serves as a crucial starting material for incorporating the -CF3 moiety into larger, more complex organic structures.
The reactivity of the amine group allows for a variety of chemical transformations, such as acylation, alkylation, and diazotization, leading to a wide array of derivatives. For instance, it can be a precursor in the synthesis of trifluoromethyl-substituted amides, ureas, and sulfonamides. These transformations are fundamental in creating new chemical entities with potential biological activity. Research has shown that trifluoromethyl-containing compounds are prevalent in many agrochemicals and pharmaceuticals. nih.gov The development of methods for the enantioselective synthesis of trifluoromethyl-substituted amines highlights the importance of such building blocks in accessing chiral molecules with high biological relevance. nih.gov
Intermediate in the Synthesis of Other Heterocyclic Systems
The thiazole (B1198619) ring in this compound is a versatile scaffold that can be modified or used to construct other heterocyclic systems. The amine group can participate in condensation reactions with various electrophiles to form fused ring systems.
One common application is in the synthesis of thiazolo[3,2-a]pyrimidines, thiazolo[3,2-c] nih.govsigmaaldrich.comchemscene.comavantorsciences.comoxadiazaborinines, and other fused heterocycles. acs.org These reactions typically involve the reaction of the amino group with bifunctional reagents, leading to the formation of a new ring fused to the original thiazole core. For example, reaction with β-ketoesters can yield thiazolopyrimidine derivatives, which are known to possess a range of biological activities.
Furthermore, the amine group can be transformed into other functional groups, which can then be utilized in subsequent cyclization reactions. This flexibility makes this compound a key intermediate for creating a library of diverse heterocyclic compounds, which can then be screened for various applications. The synthesis of compounds like 4-(2-pyridyl)-N-[4-(trifluoromethyl)phenyl]thiazol-2-amine demonstrates how the core structure can be elaborated to create more complex molecules with potential applications in areas such as medicinal chemistry. nih.gov
Table 1: Examples of Heterocyclic Systems Derived from Aminothiazoles
| Starting Aminothiazole Derivative | Reagent(s) | Resulting Heterocyclic System | Reference |
|---|---|---|---|
| 4-R-Thiazol-2-amines | (para-dimethylamino)benzoyl chloride, Boron trifluoride | Thiazolo[3,2-c] nih.govsigmaaldrich.comchemscene.comavantorsciences.comoxadiazaborinines | acs.org |
Role in Ligand Design for Coordination Chemistry
The nitrogen and sulfur atoms within the thiazole ring, along with the exocyclic amine group, provide potential coordination sites for metal ions. This makes this compound and its derivatives attractive candidates for the design of ligands in coordination chemistry.
The coordination chemistry of thiazole derivatives has been explored with various transition metals. tjnpr.org The resulting metal complexes can exhibit interesting catalytic, magnetic, or photophysical properties. For example, ligands derived from aminothiazoles have been used to synthesize boron complexes that show intensive fluorescence. acs.org The trifluoromethyl group can influence the electronic properties of the ligand, thereby tuning the characteristics of the resulting metal complex. While direct studies on the coordination chemistry of this compound itself are not extensively detailed in the provided results, the broader class of aminothiazoles serves as a strong precedent for its potential in this area. The synthesis of platinum complexes with N,N'-bis(thiazol-2-yl)pyridine-2,6-dicarboxamide ligands, for instance, highlights the utility of the thiazole moiety in creating metal-based compounds. acs.org
Applications in Material Science Research
The unique properties conferred by the trifluoromethyl group, such as high thermal stability and hydrophobicity, make this compound a candidate for applications in material science. While specific examples of its use as a monomer in polymer synthesis are not prevalent in the search results, the incorporation of fluorinated building blocks into polymers is a well-established strategy for modifying material properties.
Fluorinated polymers often exhibit low surface energy, high chemical resistance, and specific optical properties. It is conceivable that this compound could be functionalized and then polymerized to create novel materials. For instance, the amine group could be converted into a polymerizable group, such as an acrylate (B77674) or a vinyl group. The resulting polymers would have the trifluoromethylthiazole moiety as a pendant group, potentially imparting desirable properties to the bulk material. The general application of fluorinated organic compounds in functional materials suggests a potential, albeit not yet fully realized, role for this specific compound. nih.gov
Advanced Topics in Medicinal Chemistry Research Leveraging the 2 Trifluoromethyl Thiazol 4 Amine Scaffold Strictly in Vitro and Scaffold Focused
Design and Synthesis of Novel Thiazole-Based Scaffolds for in vitro Biological Evaluation
The synthesis of novel derivatives based on the 2-(trifluoromethyl)thiazol-4-amine scaffold is a dynamic area of research, employing various synthetic strategies to generate molecular diversity for biological screening. nih.govresearchgate.net A primary goal is to create libraries of compounds by modifying different positions on the thiazole (B1198619) ring and the amino group, which allows for extensive exploration of the chemical space and subsequent structure-activity relationship (SAR) studies. researchgate.netresearchgate.net
Common synthetic routes include the well-established Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioureas. researchgate.net Researchers have also developed concise and efficient methods for synthesizing N-phenyl-4-(trifluoromethyl)thiazol-2-amine, highlighting good substrate versatility and functional group tolerance. researchgate.net Other approaches involve multi-step syntheses to introduce complex side chains and fused heterocyclic systems. For instance, novel thiazole-based heterocycles have been synthesized through 1,3-dipolar cycloaddition reactions, sometimes utilizing eco-friendly catalysts like chitosan-grafted-poly(vinylpyridine). nih.gov
The design of these novel scaffolds is often guided by the structural characteristics of known bioactive molecules or clinical drugs. researchgate.net For example, new 2,4-disubstituted thiazole derivatives have been designed and synthesized based on the structure of the anticancer drug combretastatin (B1194345) A-4, aiming to create new tubulin polymerization inhibitors. nih.gov Similarly, derivatives have been designed based on the crizotinib (B193316) scaffold to explore potential as new antiproliferative agents. researchgate.net The structural characterization of these newly synthesized compounds is rigorously confirmed using modern spectroscopic techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and sometimes single-crystal X-ray diffraction to determine the 3D structure. nih.govnih.govdntb.gov.ua
Structure-Activity Relationship (SAR) Studies for in vitro Biological Activities
Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of the this compound scaffold. By systematically altering substituents on the core structure and evaluating the resulting changes in in vitro activity, researchers can identify key molecular features responsible for potency and selectivity.
Derivatives of the thiazole scaffold have been extensively evaluated for their in vitro antimicrobial properties against a wide range of pathogenic bacteria and fungi. nih.govnih.gov SAR studies have shown that the nature and position of substituents on the thiazole ring and its associated moieties significantly influence antimicrobial efficacy. nih.govnih.gov
For instance, a series of novel thiazol-2-amines synthesized via the Mannich reaction showed that the choice of secondary amine had a significant impact on antimicrobial activity. nih.gov One of the most potent analogs demonstrated excellent inhibition against E. coli, S. typhi, and P. aeruginosa. nih.gov In another study, 2,4-disubstituted thiazole derivatives showed that the presence of nitro (NO₂) and methoxy (B1213986) (OCH₃) groups on a phenyl substituent significantly improved antimicrobial activity. researchgate.net The presence of two thiazole moieties linked by a hydrazone group has also been associated with enhanced antibacterial and antifungal activity. nih.gov
The antifungal activity of these compounds has also been a major focus. nih.govmdpi.comfrontiersin.org Thiazole derivatives have shown promising results against various fungal strains, including Candida albicans, Aspergillus niger, and Aspergillus fumigatus. nih.govnih.govmdpi.com Some derivatives have demonstrated activity comparable or superior to standard antifungal drugs like fluconazole (B54011) and nystatin. nih.govnih.govnih.gov For example, certain 2-hydrazinyl-4-phenyl-1,3-thiazole derivatives exhibited substantially lower Minimum Inhibitory Concentration (MIC) values against C. albicans than fluconazole. nih.gov
Table 1: In vitro Antimicrobial Activity of Selected Thiazole Derivatives
| Compound | Microorganism | Activity (MIC, µg/mL) | Reference |
|---|---|---|---|
| N-((1H-benzo[d]imidazol-1-yl)methyl)-N-(2(trifluoromethyl)phenyl)-4,5-dihydrothiazol-2-amine | E. coli | 6.25 | nih.gov |
| N-((1H-benzo[d]imidazol-1-yl)methyl)-N-(2(trifluoromethyl)phenyl)-4,5-dihydrothiazol-2-amine | S. typhi | 25 | nih.gov |
| N-((1H-benzo[d]imidazol-1-yl)methyl)-N-(2(trifluoromethyl)phenyl)-4,5-dihydrothiazol-2-amine | P. aeruginosa | 25 | nih.gov |
| Bisthiazole derivative 43 | A. fumigatus | 0.03 | nih.gov |
| 2-Hydrazinyl-4-phenyl-1,3-thiazole derivative 7e | C. albicans | 3.9 | nih.gov |
The 2-(trifluoromethyl)thiazole-4-amine scaffold has proven to be a fertile ground for the discovery of potent anticancer agents. nih.govnih.gov Numerous studies have reported the synthesis and in vitro evaluation of novel derivatives against a variety of human cancer cell lines, including those from lung, breast, colon, and liver cancers. nih.govresearchgate.netnih.govnih.gov
One study focused on new 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives. nih.govdntb.gov.uaresearchgate.net Among these, 7-Chloro-3-phenyl-5-(trifluoromethyl) researchgate.netnih.govthiazolo[4,5-d]pyrimidine-2(3H)-thione (compound 3b) was identified as the most active, showing significant antiproliferative properties against a panel of 60 human cancer cell lines. nih.govresearchgate.net SAR analysis revealed that a chlorine atom at the 7-position of the thiazolo[4,5-d]pyrimidine (B1250722) ring was favorable for anticancer activity. researchgate.net
Another series of 2,4-disubstituted thiazoles containing a 4-(3,4,5-trimethoxyphenyl) moiety was synthesized and evaluated as potential tubulin polymerization inhibitors. nih.govacs.org Several of these compounds showed superior cytotoxic activity against HepG2, MCF-7, HCT116, and HeLa cell lines, with IC₅₀ values in the low micromolar range. nih.gov Similarly, a derivative, [3-allyl-4-(4¹-methoxyphenyl)-3H-thiazole-2-ylidene]-(3²-trifluoromethylphenyl)amine hydrobromide, was effective in inhibiting the growth of human leukemia cells (HL-60 and Jurkat). dmed.org.ua
Table 2: In vitro Antiproliferative Activity of Selected Thiazole Derivatives
| Compound | Cell Line | Activity (IC₅₀) | Reference |
|---|---|---|---|
| 7-Chloro-3-phenyl-5-(trifluoromethyl) researchgate.netnih.govthiazolo[4,5-d]pyrimidine-2(3H)-thione (3b) | NCI-60 Panel | Mean Growth Percent: 29.51 | nih.gov |
| [3-allyl-4-(4¹-methoxyphenyl)-3H-thiazole-2-ylidene]-(3²-trifluoromethylphenyl)amine hydrobromide | HL-60 (Leukemia) | 7.5 µg/mL | dmed.org.ua |
| [3-allyl-4-(4¹-methoxyphenyl)-3H-thiazole-2-ylidene]-(3²-trifluoromethylphenyl)amine hydrobromide | Jurkat (Leukemia) | 8.9 µg/mL | dmed.org.ua |
| Thiazole derivative 5b | HT29 (Colon) | 2.01 µM | researchgate.net |
| Thiazole-2-acetamide derivative 10a | Four cancer cell lines | Average GI₅₀: 6 µM | frontiersin.org |
Research has also explored the potential of thiazole derivatives as anti-inflammatory agents. In vitro assays are employed to screen for activities such as the inhibition of protein denaturation and the reduction of pro-inflammatory cytokines.
One study synthesized thiazoline-2-thione derivatives and evaluated their ability to inhibit bovine serum albumin (BSA) denaturation, a common indicator of anti-inflammatory potential. researchgate.net A specific derivative, 4d, showed significant inhibitory activity with an IC₅₀ value of 21.9 µg/mL, which was more potent than the standard drug, aspirin. researchgate.net In another investigation, newly synthesized 3-allyl-N-(4-fluorophenyl)-4-substituted thiazol-2(3H)-imines were tested on A431 skin cancer cells. researchgate.net ELISA results demonstrated a significant reduction in the levels of the pro-inflammatory protein TNF-α, indicating potential anti-inflammatory effects. researchgate.net
The versatility of the thiazole scaffold extends to other biological activities, including anticonvulsant effects and enzyme inhibition.
Anticonvulsant Activity: Several studies have synthesized and evaluated thiazole derivatives for their anticonvulsant properties using in vitro models that often correlate with in vivo tests like the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests. mdpi.combiointerfaceresearch.comnih.govnih.govresearchgate.net One study on thiazole-bearing 4-thiazolidinones identified compounds with excellent anticonvulsant activity in both assays, suggesting a mixed mechanism of action. mdpi.com Another series of novel thiazolidin-4-one substituted thiazoles also showed varying degrees of antiepileptic potency, with one derivative emerging as a particularly active lead molecule. biointerfaceresearch.com
Enzyme Inhibition: Thiazole derivatives have been investigated as inhibitors of various enzymes.
Lactoperoxidase (LPO): A study on 2-aminothiazole (B372263) derivatives found that they could competitively inhibit bovine LPO, an enzyme with antimicrobial properties. The 2-Amino-4-(4-chlorophenyl)thiazole compound demonstrated the most potent inhibition. researchgate.net
Dihydrofolate Reductase (DHFR): Novel N-arylacetamides based on a benzo[d]thiazole scaffold were synthesized and showed potent inhibition against DHFR from Escherichia coli, with IC₅₀ values superior to the standard antibiotic trimethoprim. nih.gov
Tubulin Polymerization: As mentioned in the anticancer section, several thiazole derivatives have been specifically designed to inhibit tubulin polymerization. nih.govacs.org The most active compounds were found to remarkably inhibit this process, with IC₅₀ values that exceeded that of the reference drug combretastatin A-4, suggesting they act via this mechanism to achieve their antiproliferative effects. nih.gov
Other Enzymes: Thiazole derivatives have also been evaluated for inhibitory activity against enzymes like acetylcholinesterase, butyrylcholinesterase, and glucosamine-6-phosphate synthase. researchgate.netresearchgate.netmdpi.com
Molecular Recognition and Binding Interactions with Biological Macromolecules (in vitro experimental and computational approaches)
Understanding how these thiazole-based compounds interact with their biological targets at a molecular level is critical for rational drug design. This is achieved through a combination of in vitro experimental techniques and computational approaches like molecular docking.
Molecular docking simulations are widely used to predict the binding modes and affinities of synthesized compounds within the active sites of target proteins. nih.govresearchgate.net For example, docking studies on antimicrobial thiazole derivatives suggested they exert their inhibitory activity by binding within the active sites of enzymes crucial for bacterial survival, such as Enoyl ACP reductase and DHFR. nih.govnih.gov In the context of anticancer research, docking has been used to model the interaction of thiazole derivatives with the colchicine (B1669291) binding site of tubulin, revealing key hydrogen bonding and hydrophobic interactions that stabilize the complex and contribute to the inhibition of tubulin polymerization. nih.govfrontiersin.org Similarly, docking studies helped to suggest that certain antiproliferative 2-amino-4-phenylthiazole (B127512) derivatives were potential inhibitors of the c-Met kinase. researchgate.net
These computational predictions are often supported by experimental data. For instance, in vitro enzyme inhibition assays confirm the activity predicted by docking studies. nih.govnih.gov The binding interactions of thiazole derivatives with macromolecules like bovine serum albumin (BSA) have also been investigated using spectroscopic methods to complement anti-inflammatory screening and docking results. nih.govresearchgate.net This integrated approach, combining synthesis, biological evaluation, and molecular modeling, provides a powerful platform for the continued development of novel and potent therapeutic agents based on the this compound scaffold. mdpi.com
Pharmacophore Identification and Lead Optimization Strategies (Theoretical Framework)
The this compound scaffold is a privileged structure in medicinal chemistry, primarily due to the advantageous properties conferred by the trifluoromethyl group and the versatile chemistry of the aminothiazole core. The trifluoromethyl group often enhances metabolic stability, lipophilicity, and binding affinity of a molecule. nih.gov The thiazole ring itself is a key component in numerous biologically active compounds. ijper.org This section will delve into the theoretical framework for identifying the pharmacophoric features of this scaffold and the subsequent strategies for lead optimization based on in vitro data.
Pharmacophore Identification
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For the this compound scaffold, pharmacophore models can be constructed based on structure-activity relationship (SAR) studies of its analogs. Molecular docking simulations and computational modeling are instrumental in elucidating these features. nih.govresearchgate.net
Key pharmacophoric features of the this compound scaffold and its derivatives can be categorized as follows:
Hydrogen Bond Donors and Acceptors: The 4-amino group is a primary hydrogen bond donor. The nitrogen and sulfur atoms within the thiazole ring can act as hydrogen bond acceptors. Modifications at the N-2 position can also introduce additional hydrogen bonding opportunities. nih.gov
Hydrophobic/Aromatic Regions: The trifluoromethyl group is a significant hydrophobic feature. nih.gov Aryl or other lipophilic groups substituted at various positions on the thiazole ring contribute to hydrophobic interactions with target proteins.
Metal Chelating Groups: The arrangement of nitrogen and sulfur atoms can allow for metal chelation, a feature that can be exploited in the design of certain enzyme inhibitors.
Studies on related thiazole derivatives have shown that the central thiazole moiety and substituents at the C-4 position can be critical and often intolerant to modification, while the N-2 position of the amino group offers significant flexibility for introducing various substituents to modulate activity. nih.gov For instance, the introduction of substituted benzoyl groups at the N-2 position has been shown to dramatically improve the antitubercular activity of 2-aminothiazole analogs. nih.gov
Lead Optimization Strategies
Lead optimization is a crucial phase in drug discovery that aims to enhance the potency, selectivity, and pharmacokinetic properties of a lead compound. For the this compound scaffold, several theoretical strategies can be employed, guided by in vitro SAR data.
Structure-Based Drug Design (SBDD): When the three-dimensional structure of the biological target is known, SBDD can be a powerful tool. nih.gov Docking studies can predict the binding orientation of derivatives within the active site, allowing for the rational design of modifications that enhance binding affinity. researchgate.net For example, modifications can be designed to form specific hydrogen bonds or to occupy a hydrophobic pocket within the target's binding site.
Systematic SAR Studies: A systematic exploration of substitutions around the scaffold is a cornerstone of lead optimization. This involves synthesizing and testing a library of analogs with variations at different positions. For the this compound scaffold, this could involve:
Modification of the 4-amino group: Acylation, alkylation, or formation of Schiff bases can modulate the hydrogen bonding capacity and steric profile.
Substitution at the 5-position: Introducing small alkyl or halogen groups can influence the electronic properties and conformation of the ring.
Derivatization of the N-2 position: As this position is often flexible, a wide range of substituents can be explored to improve target engagement. nih.gov Studies on related 2-aminothiazoles have shown that introducing bulky groups at certain positions can enhance biological activity. frontiersin.orgresearchgate.net
Bioisosteric Replacement: This strategy involves replacing a functional group with another that has similar physical or chemical properties, with the goal of improving potency, selectivity, or metabolic stability. For instance, the trifluoromethyl group could be replaced with other electron-withdrawing groups to fine-tune the electronic properties of the molecule. The thiazole ring itself could be replaced with other five-membered heterocycles like oxazole (B20620) or imidazole (B134444) to explore the impact on biological activity.
The following table summarizes in vitro anticancer activity for a series of thiazolo[4,5-d]pyrimidine derivatives, which are structurally related to the this compound scaffold. This data illustrates how modifications to the core structure can significantly impact biological activity.
| Compound | Mean Growth Percent (%) nih.gov |
| 2b | Selectively active against Ovarian Cancer cell line IGROV1 (growth % -5.14) |
| 3b | 29.51 |
| 4b | Inactive |
| 4c | Inactive |
Data from the NCI-60 screen for selected thiazolo[4,5-d]pyrimidine derivatives. A lower mean growth percent indicates higher anticancer activity. nih.gov
Another example from the literature shows the in vitro activity of N-[4-(1,3-benzothiazol-2-yl)phenyl]acetamide derivatives as inhibitors of human monoacylglycerol lipase (B570770) (hMAGL), which has potential anticancer activity. The IC50 values demonstrate the impact of different substitutions. nih.gov
| Compound | Substitution | hMAGL IC50 (nM) nih.gov |
| 20 | Halogen substituted aniline | 6.5 - 9 |
| 21 | Halogen substituted aniline | 6.5 - 9 |
| 24 | Halogen substituted aniline | 6.5 - 9 |
| 25 | Halogen substituted aniline | 6.5 - 9 |
| 26 | Halogen substituted aniline | 6.5 - 9 |
These examples underscore the importance of systematic modification and in vitro testing in the lead optimization process. By combining pharmacophore modeling with strategic chemical synthesis, the this compound scaffold can be effectively optimized to yield potent and selective drug candidates for a variety of therapeutic targets.
Future Research Directions and Emerging Opportunities for 2 Trifluoromethyl Thiazol 4 Amine
The strategic importance of the 2-(trifluoromethyl)thiazole core in medicinal chemistry and materials science has spurred ongoing research into its synthesis and functionalization. The compound 2-(Trifluoromethyl)thiazol-4-amine, as a key building block, stands at the frontier of this exploration. Future research is poised to unlock its full potential through the development of sustainable synthetic methods, exploration of novel chemical transformations, and expansion into new scientific domains.
Q & A
Q. What are the common synthetic routes for preparing 2-(Trifluoromethyl)thiazol-4-amine?
The synthesis of this compound typically involves cyclocondensation reactions. For example, a thiazole core can be formed by reacting α-haloketones or α-bromo trifluoromethyl ketones with thiourea derivatives under reflux conditions. Ethanol or dichloromethane with catalytic acetic acid or triethylamine is often used as the solvent system to optimize yield and purity . The choice of solvent and catalyst significantly influences reaction kinetics, as evidenced by yields ranging from 57% to 75% in similar thiazole syntheses .
Q. How is this compound characterized in synthetic chemistry?
Characterization relies on spectral techniques:
- IR spectroscopy identifies functional groups (e.g., C-F stretches at 1100–1200 cm⁻¹ and N-H bends near 1600 cm⁻¹).
- ¹H/¹³C NMR confirms substituent positions (e.g., trifluoromethyl groups show distinct splitting patterns due to coupling with fluorine nuclei).
- Mass spectrometry (ESI-MS) provides molecular weight validation and fragmentation patterns . Purity is further assessed via HPLC, as demonstrated in patent applications for related compounds .
Q. What are the key physicochemical properties of this compound?
The compound’s lipophilicity is enhanced by the electron-withdrawing trifluoromethyl group, which influences solubility in polar aprotic solvents (e.g., DMSO or DMF). Molecular weight (~182.16 g/mol) and melting point data are critical for crystallization optimization . Computational studies using density functional theory (DFT) can predict electronic properties, such as HOMO-LUMO gaps, to guide experimental design .
Advanced Research Questions
Q. How can structural modifications of this compound enhance its bioactivity?
Derivative design focuses on:
- Substitution at the 4-amine position : Introducing aryl or heteroaryl groups (e.g., 4-(trifluoromethyl)phenyl) improves antimicrobial potency by increasing membrane permeability .
- Peptidomimetic analogues : Coupling with amino acid-derived carboxamides (e.g., 3,4,5-trimethoxybenzamido groups) enhances target specificity, as shown in studies achieving 70% yield via method F .
- QSAR modeling : Correlating substituent electronic parameters (Hammett constants) with biological activity optimizes lead compounds .
Q. What experimental strategies resolve contradictions in reported biological activities of thiazole derivatives?
Discrepancies in bioactivity data (e.g., antimicrobial vs. anticancer efficacy) may arise from assay conditions or structural impurities. Mitigation strategies include:
- Standardized bioassays : Use consistent microbial strains (e.g., S. aureus ATCC 25923) and minimum inhibitory concentration (MIC) protocols .
- High-resolution LCMS : Verify compound integrity (>95% purity) to exclude confounding effects from byproducts .
- Docking studies : Validate target engagement (e.g., binding to bacterial dihydrofolate reductase) to confirm mechanism .
Q. How do computational methods improve the design of this compound-based therapeutics?
- DFT calculations : Optimize geometry and charge distribution for synthetic feasibility. For example, Becke’s three-parameter hybrid functional (B3LYP) predicts thermochemical properties with <3 kcal/mol error .
- Molecular dynamics (MD) : Simulate ligand-protein interactions to prioritize derivatives with stable binding poses .
- Gaussian-type basis sets : Accurately model frontier orbitals to guide electrophilic substitution reactions .
Q. What are the challenges in scaling up this compound synthesis for preclinical studies?
Key issues include:
- Solvent selection : Ethanol and dichloromethane are scalable but require recycling to reduce costs .
- Catalyst efficiency : Triethylamine improves reaction rates but necessitates post-synthesis neutralization .
- Purification : Column chromatography is effective for small batches, but recrystallization (e.g., using ethanol/water mixtures) is preferred for larger volumes .
Methodological Notes
- Contradiction Analysis : Discrepancies in yield (e.g., 6% vs. 75% in peptidomimetic syntheses ) highlight the need for reaction condition standardization.
- Data Reproducibility : Cross-validate spectral data with PubChem or NIST references to ensure accuracy .
- Safety : Handle fluorinated waste per EPA guidelines to avoid environmental contamination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
